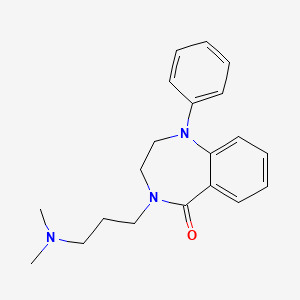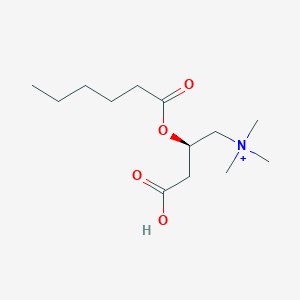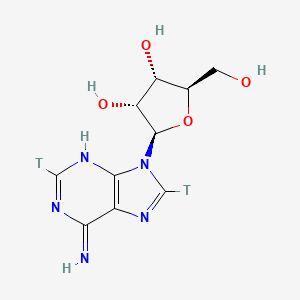![molecular formula C18H14N4O2 B14471205 1,1'-(Quinoxalino[2,3-b]quinoxaline-5,12-diyl)di(ethan-1-one) CAS No. 65182-17-4](/img/structure/B14471205.png)
1,1'-(Quinoxalino[2,3-b]quinoxaline-5,12-diyl)di(ethan-1-one)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-(Quinoxalino[2,3-b]quinoxaline-5,12-diyl)di(ethan-1-one) is a complex organic compound belonging to the quinoxaline family Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Quinoxalino[2,3-b]quinoxaline-5,12-diyl)di(ethan-1-one) typically involves the condensation of ortho-diamines with 1,2-diketones. The parent substance, quinoxaline, is formed when glyoxal is condensed with 1,2-diaminobenzene . Substituted derivatives can be synthesized using α-ketonic acids, α-chlorketones, α-aldehyde alcohols, and α-ketone alcohols in place of diketones .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes as described above, with optimizations for large-scale production. These optimizations may include the use of specific catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-(Quinoxalino[2,3-b]quinoxaline-5,12-diyl)di(ethan-1-one) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction may yield more saturated derivatives.
Applications De Recherche Scientifique
1,1’-(Quinoxalino[2,3-b]quinoxaline-5,12-diyl)di(ethan-1-one) has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of 1,1’-(Quinoxalino[2,3-b]quinoxaline-5,12-diyl)di(ethan-1-one) involves its interaction with specific molecular targets and pathways. For example, its antiproliferative activity is evaluated against cell lines via the Sulforhodamine B colorimetric assay . The compound may interact with cellular proteins and enzymes, leading to the inhibition of cell growth and proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoxaline: The parent compound, known for its use in dyes, pharmaceuticals, and antibiotics.
Echinomycin: A naturally occurring antibiotic used in treating cancer patients.
Uniqueness
1,1’-(Quinoxalino[2,3-b]quinoxaline-5,12-diyl)di(ethan-1-one) is unique due to its specific structure, which allows for a wide range of chemical reactions and applications
Propriétés
Numéro CAS |
65182-17-4 |
|---|---|
Formule moléculaire |
C18H14N4O2 |
Poids moléculaire |
318.3 g/mol |
Nom IUPAC |
1-(5-acetylquinoxalino[2,3-b]quinoxalin-12-yl)ethanone |
InChI |
InChI=1S/C18H14N4O2/c1-11(23)21-15-9-5-6-10-16(15)22(12(2)24)18-17(21)19-13-7-3-4-8-14(13)20-18/h3-10H,1-2H3 |
Clé InChI |
OIBAZFKGVYYZEA-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N1C2=CC=CC=C2N(C3=NC4=CC=CC=C4N=C31)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-{2-[2-(Benzylsulfanyl)phenyl]hydrazinylidene}naphthalen-2(1H)-one](/img/structure/B14471146.png)

![(3-phenoxyphenyl)methyl (1R)-3-[(1R)-1,2-dibromo-2,2-dichloroethyl]-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B14471154.png)
![[Gallanetriyltris(methylene)]tris(trimethylsilane)](/img/structure/B14471157.png)
![8-Chloro-10-ethyl-3-methylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14471162.png)

![Silane, [3-(2,4-cyclopentadien-1-yl)propyl]trimethoxy-](/img/structure/B14471164.png)


![Cuprate(3-), [4-(hydroxy-kappaO)-5-[[1-(hydroxy-kappaO)-3-sulfo-6-[[4-[(2,5,6-trichloro-4-pyrimidinyl)amino]phenyl]amino]-2-naphthalenyl]azo-kappaN1]-1,3-benzenedisulfonato(5-)]-, trisodium](/img/structure/B14471192.png)
![Ethanesulfonic acid, 2-[3-(4-chloro-2-methylphenyl)-1-methyl-2-triazenyl]-, sodium salt](/img/structure/B14471195.png)

